(1S)-1-hydroxy-1H-naphthalene-2-thione
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Overview
Description
(1S)-1-hydroxy-1H-naphthalene-2-thione is an organic compound with a unique structure that includes a hydroxyl group and a thione group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-hydroxy-1H-naphthalene-2-thione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under specific conditions. One common method involves the use of naphthalene-2-thiol as a starting material, which is then oxidized to form the desired compound. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-hydroxy-1H-naphthalene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(1S)-1-hydroxy-1H-naphthalene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-hydroxy-1H-naphthalene-2-thione exerts its effects involves interactions with various molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-thiol: Similar structure but lacks the hydroxyl group.
1-hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a thione group.
2-naphthalenethiol: Similar structure but with a thiol group instead of a thione group.
Uniqueness
(1S)-1-hydroxy-1H-naphthalene-2-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-1-hydroxy-1H-naphthalene-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJCAZCWGJSSV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(=S)C=CC2=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H](C(=S)C=CC2=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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